Cas no 946241-71-0 (3,4-dimethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide)

3,4-dimethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide structure
946241-71-0 structure
Product name:3,4-dimethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide
CAS No:946241-71-0
MF:C23H31N3O5S
MW:461.574344873428
CID:6065704
PubChem ID:16907691

3,4-dimethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3,4-dimethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide
    • 3,4-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
    • 3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
    • 3,4-dimethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide
    • F2352-0208
    • AKOS024642685
    • 946241-71-0
    • Inchi: 1S/C23H31N3O5S/c1-25-9-8-18-14-17(4-6-20(18)25)21(26-10-12-31-13-11-26)16-24-32(27,28)19-5-7-22(29-2)23(15-19)30-3/h4-7,14-15,21,24H,8-13,16H2,1-3H3
    • InChI Key: LHZWJWWYCVHGQV-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C=1)OC)OC)(NCC(C1C=CC2=C(C=1)CCN2C)N1CCOCC1)(=O)=O

Computed Properties

  • Exact Mass: 461.19844227g/mol
  • Monoisotopic Mass: 461.19844227g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 696
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 88.7Ų

3,4-dimethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2352-0208-25mg
3,4-dimethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide
946241-71-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2352-0208-1mg
3,4-dimethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide
946241-71-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2352-0208-3mg
3,4-dimethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide
946241-71-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2352-0208-5mg
3,4-dimethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide
946241-71-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2352-0208-75mg
3,4-dimethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide
946241-71-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2352-0208-4mg
3,4-dimethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide
946241-71-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2352-0208-40mg
3,4-dimethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide
946241-71-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2352-0208-50mg
3,4-dimethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide
946241-71-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2352-0208-30mg
3,4-dimethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide
946241-71-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2352-0208-10mg
3,4-dimethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide
946241-71-0 90%+
10mg
$79.0 2023-05-16

Additional information on 3,4-dimethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide

Introduction to 3,4-dimethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide (CAS No. 946241-71-0) in Modern Pharmaceutical Research

The compound 3,4-dimethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide (CAS No. 946241-71-0) represents a significant advancement in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential pharmacological properties and its relevance in addressing contemporary challenges in drug discovery.

At the core of this compound's structure lies a benzene ring substituted with 3,4-dimethoxy groups, which are known to modulate electronic and steric properties effectively. The presence of a sulfonamide moiety at the 1-position further enhances its solubility and bioavailability, making it an attractive candidate for further exploration in therapeutic applications. The indole scaffold, specifically 1-methyl-2,3-dihydro-1H-indol-5-yl, is a well-documented pharmacophore in medicinal chemistry, often associated with neuroactive and anti-inflammatory properties.

The amine functionalities introduced through the N-substituent and the morpholine ring contribute to the compound's overall hydrogen bonding capacity, which is crucial for receptor binding affinity. This structural complexity not only suggests a high degree of specificity but also opens up avenues for designing derivatives with enhanced pharmacokinetic profiles. The combination of these elements positions this compound as a promising candidate for further investigation in both preclinical and clinical settings.

Recent advancements in computational chemistry have enabled more precise modeling of molecular interactions, allowing researchers to predict the binding affinity and selectivity of such compounds with greater accuracy. The sulfonamide group, in particular, has been extensively studied for its role in modulating enzyme activity and receptor binding. In particular, studies have shown that sulfonamides can act as potent inhibitors of various metabolic pathways, making them valuable tools in the treatment of metabolic disorders and inflammatory conditions.

The morpholine ring further contributes to the compound's pharmacological profile by enhancing its metabolic stability and reducing potential side effects associated with other classes of drugs. This dual functionality—combining the stability provided by morpholine with the bioactivity induced by the indole scaffold—makes this compound particularly interesting for therapeutic development. Additionally, the dimethoxy substitution pattern on the benzene ring is known to enhance lipophilicity while maintaining solubility, which is a critical balance for oral bioavailability.

In light of recent research trends, there has been growing interest in developing small molecules that can modulate central nervous system (CNS) activity without significant side effects. The indole derivative present in this compound has shown promise in preclinical studies as a potential regulator of neurotransmitter systems involved in mood disorders and pain management. Furthermore, the sulfonamide group has been implicated in interactions with ion channels and receptors relevant to neuroprotection and anti-inflammatory responses.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct key intermediates efficiently. These techniques not only improve synthetic efficiency but also allow for greater control over regioselectivity and stereoselectivity—a critical consideration given the complex structural features of this molecule.

Evaluation of 3,4-dimethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide (CAS No. 946241-71-0) has involved both in silico simulations and experimental validations. Virtual screening techniques have been used to identify potential binding sites within target proteins, while high-throughput screening (HTS) has allowed for rapid assessment of biological activity across multiple assays. These approaches have provided valuable insights into the compound's mechanism of action and its potential therapeutic applications.

One particularly notable aspect of this compound is its interaction with enzymes involved in signal transduction pathways relevant to cancer biology. Studies have suggested that it may inhibit key enzymes such as kinases and phosphodiesterases through competitive or noncompetitive mechanisms. This capability makes it an attractive candidate for further exploration as an anticancer agent or adjunct therapy alongside existing treatments.

The role of morpholine derivatives in enhancing drug-like properties cannot be overstated. Their ability to improve solubility while maintaining metabolic stability has made them popular scaffolds in drug discovery programs targeting both central nervous system disorders and inflammatory diseases. The presence of multiple hydrogen bond donors and acceptors within this compound's structure also enhances its potential for protein-ligand interactions—a critical factor for achieving high affinity binding.

As research continues to uncover new therapeutic targets and mechanisms underlying various diseases, compounds like 3,4-dimethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-y]ethylbenzene -1-sulfonamide (CAS No. 946241 -71 -0) will play an increasingly important role in addressing unmet medical needs. Their complex structures offer opportunities for designing molecules with tailored pharmacological profiles that can outperform existing treatments by offering improved efficacy or reduced side effects.

In conclusion,3 ,4 -dimethoxy-N - 2 -( 1 -methyl - 2 , 3 -dihydro - 1 H -indol -5 - yl ) - 2 -( morpholin -4 - yl ) ethylbenzene - 1-sulfonamide represents a significant advancement in medicinal chemistry with substantial potential for therapeutic applications . Its intricate structural features , combined with promising preclinical data , make it a compelling candidate for further investigation . As our understanding of disease mechanisms evolves , compounds like this will continue to serve as valuable tools in the development of next-generation pharmaceuticals .

Recommend Articles

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.